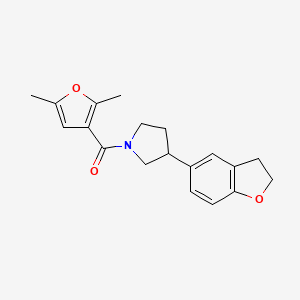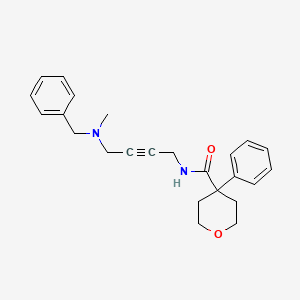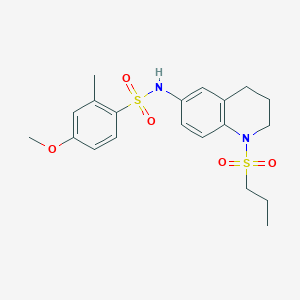
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(2,5-dimethylfuran-3-carbonyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(2,5-dimethylfuran-3-carbonyl)pyrrolidine, also known as DBFP, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. DBFP is a heterocyclic compound that contains a pyrrolidine ring, a benzofuran ring, and a furan ring.
作用机制
The mechanism of action of 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(2,5-dimethylfuran-3-carbonyl)pyrrolidine is based on its ability to interact with biological molecules such as enzymes and receptors. This compound contains functional groups such as carbonyl and nitrogen that can form hydrogen bonds and electrostatic interactions with biological molecules. In the case of acetylcholinesterase, this compound binds to the enzyme's active site and inhibits its activity by preventing the hydrolysis of acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In the case of Alzheimer's disease, this compound has been found to improve memory and cognitive function in animal models. This compound has also been shown to reduce the levels of amyloid beta, a protein that is associated with the formation of plaques in the brain of Alzheimer's patients.
In the case of Parkinson's disease, this compound has been found to protect dopaminergic neurons from oxidative stress, which can lead to the death of these neurons. This compound has also been shown to improve motor function in animal models of Parkinson's disease.
实验室实验的优点和局限性
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(2,5-dimethylfuran-3-carbonyl)pyrrolidine has several advantages for lab experiments such as its easy synthesis, high purity, and stability. This compound can be synthesized in large quantities and can be stored for extended periods without significant degradation. However, this compound has some limitations such as its low solubility in water, which can limit its application in some biological assays. This compound also has a relatively short half-life, which can limit its efficacy in some experiments.
未来方向
There are several future directions for the research on 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(2,5-dimethylfuran-3-carbonyl)pyrrolidine. One possible direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the modification of the chemical structure of this compound to improve its solubility and efficacy in biological assays. In medicine, future research could focus on the development of this compound derivatives with improved pharmacokinetic properties and reduced toxicity. In agriculture, future research could focus on the development of this compound-based biopesticides with improved efficacy and safety. In material science, future research could focus on the synthesis of novel materials using this compound as a precursor.
合成方法
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(2,5-dimethylfuran-3-carbonyl)pyrrolidine can be synthesized through a multi-step process that involves the reaction of 2,3-dihydrobenzofuran, 2,5-dimethylfuran-3-carboxylic acid, and pyrrolidine. The reaction is catalyzed by a Lewis acid such as titanium tetrachloride, which promotes the formation of the desired product. The yield of this compound can be improved by optimizing the reaction conditions such as the reaction temperature, reaction time, and molar ratio of the reactants.
科学研究应用
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(2,5-dimethylfuran-3-carbonyl)pyrrolidine has been studied extensively for its potential applications in various fields. In medicine, this compound has shown promising results as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is associated with the progression of Alzheimer's disease. This compound has also been shown to protect dopaminergic neurons from oxidative stress, which is a hallmark of Parkinson's disease.
In agriculture, this compound has been studied as a potential biopesticide due to its insecticidal properties. This compound has been found to be effective against various insect pests such as aphids, whiteflies, and spider mites. This compound works by inhibiting the activity of acetylcholinesterase in insects, which leads to paralysis and death.
In material science, this compound has been studied as a potential precursor for the synthesis of novel materials such as polymers and nanoparticles. This compound contains functional groups that can be used for the modification of its chemical structure, which can lead to the synthesis of materials with unique properties.
属性
IUPAC Name |
[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-12-9-17(13(2)23-12)19(21)20-7-5-16(11-20)14-3-4-18-15(10-14)6-8-22-18/h3-4,9-10,16H,5-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYBMRCYTOUXEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(C2)C3=CC4=C(C=C3)OCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-6-(furan-2-ylmethyl)-4-(2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2901610.png)
![N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide](/img/structure/B2901611.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(2-hydroxyethyl)[2-(morpholin-4-yl)ethyl]amino]acetamide](/img/structure/B2901613.png)
![2-(4-cyclohexylpiperazin-1-yl)-N-cyclopentyl-6-(3-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2901614.png)

![N-benzyl-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2901619.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide](/img/structure/B2901621.png)

![[(1H-Indol-5-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B2901624.png)
![5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)thiophene-2-carboxylic acid](/img/structure/B2901625.png)
![3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2901627.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)isobutyramide](/img/structure/B2901629.png)
![5,7-dimethyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2901631.png)
